molecular formula C28H28ClNO5 B4941149 Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4941149
M. Wt: 494.0 g/mol
InChI Key: ZKWBSCFWIXQZRI-UHFFFAOYSA-N
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Description

Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 2-methyl group and 5-oxo moiety, which may influence ring puckering and hydrogen bonding .
  • A butan-2-yl ester at the carboxylate position, offering branched-chain lipophilicity that may enhance membrane permeability compared to smaller esters.

Properties

IUPAC Name

butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClNO5/c1-4-15(2)35-28(32)25-16(3)30-21-11-19(17-5-8-20(29)9-6-17)12-22(31)27(21)26(25)18-7-10-23-24(13-18)34-14-33-23/h5-10,13,15,19,26,30H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWBSCFWIXQZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in disease pathways or activate receptors that promote therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in ester groups, aromatic substituents, and additional methyl groups (Table 1):

Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Compound Name Ester Group Substituents (Positions) Notable Features Reference
Target Compound Butan-2-yl 4-(1,3-Benzodioxol-5-yl), 7-(4-chlorophenyl), 2-methyl Branched ester; dual aromatic substituents -
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate Ethyl 4-(4-chlorophenyl), 2-methyl Tetrahydro core (5-membered ring)
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-(4-methoxyphenyl), 2,7,7-trimethyl Methoxy group; steric hindrance at C7
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Methyl 4-(4-methoxyphenyl), 2-methyl Methoxy’s electron-donating effects
Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate Ethyl 4-(5-bromo-2-hydroxyphenyl), 2,7,7-trimethyl Bromo/hydroxy substituents; increased polarity
Key Observations:
  • Aromatic Substituents : The 1,3-benzodioxole group in the target offers a fused aromatic system with oxygen atoms, differing from methoxy (electron-donating) or chloro (electron-withdrawing) groups in analogues. This could influence π-π stacking or metabolic stability .
  • Steric Effects : Compounds with 7,7-dimethyl groups (e.g., ) introduce steric hindrance, which might reduce conformational flexibility compared to the target compound.

Pharmacological and Physicochemical Properties

  • Biological Activity: 1,4-Dihydropyridine derivatives (structurally related to hexahydroquinolines) exhibit calcium modulation, antibacterial, and fungicidal activities . The target’s 4-chlorophenyl and benzodioxole groups may enhance binding to similar targets. Nitroimidazole analogues show antimycobacterial activity, but substituent position and electronic effects (e.g., chloro vs. nitro) significantly alter efficacy .
  • Hydrogen Bonding and Solubility :

    • The 5-oxo group in the target compound may participate in hydrogen bonding, influencing crystal packing and solubility .
    • Benzodioxole’s oxygen atoms could form weaker hydrogen bonds compared to hydroxyl or methoxy groups in analogues .
  • Synthetic Considerations :

    • Synthesis of the target compound likely involves multi-step reactions, including cyclocondensation and esterification, similar to methods for ethyl and methyl esters .

Methodological Approaches to Similarity Analysis

  • Virtual Screening : Structural similarity metrics (e.g., Tanimoto coefficient) may classify the target as distinct due to its benzodioxole group, whereas pharmacophore models might group it with chloro/methoxy-substituted analogues .
  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining such structures, highlighting the importance of accurate hydrogen bonding and ring-puckering data .

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